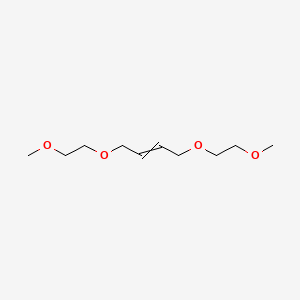

2,5,10,13-Tetraoxatetradec-7-ene

Description

Significance of Precisely Engineered Polyether Architectures in Contemporary Chemical Research

Precisely engineered polyether architectures are of significant interest in contemporary chemical research due to their versatile properties and tailorable structures. Polyethers are known for their chemical stability, flexibility, and, in the case of shorter chains like polyethylene (B3416737) glycol (PEG), water solubility and biocompatibility. youtube.com The deliberate introduction of unsaturation (alkene groups) into these structures creates a powerful tool for chemists.

These architectures are crucial in the development of advanced materials. For instance, polyethers with reactive side groups, such as allyl groups, can be used to create comb-shaped polymers for applications like polymer electrolytes. mdpi.com The ability to control the molecular weight and structure through methods like ring-opening polymerization of epoxides allows for the production of well-defined functional polyethers. acs.org This precision is vital for creating materials with specific properties, such as scaffolds for tissue engineering, where polyether-based materials like polyether-ether-ketone (PEEK) are valued for mechanical properties similar to natural bone. mdpi.comacs.org The ether backbone provides flexibility and stability, while the strategically placed alkene group serves as a chemical handle for further modification, cross-linking, or polymerization. numberanalytics.com

Classification and Structural Diversities of Unsaturated Polyether Scaffolds

Unsaturated polyether scaffolds can be classified based on several structural features, leading to a wide diversity of compounds.

Backbone Composition: The polyether backbone can be composed of different repeating units, most commonly ethylene (B1197577) oxide (leading to polyethylene glycol or PEG derivatives) and propylene (B89431) oxide (leading to polypropylene (B1209903) glycol or PPG derivatives). youtube.com The choice of monomer unit influences properties like water solubility, with PEG-based ethers being generally more hydrophilic than PPG-based ones. youtube.com

Location of Unsaturation: The alkene functional group can be located at a terminal position of the polyether chain or internally. An example of a terminal alkene is found in polymers made with allyl glycidyl (B131873) ether (AGE), where the allyl group provides a reactive site at the end of a side chain. mdpi.com The compound 2,5,10,13-Tetraoxatetradec-7-ene, by its nomenclature, features an internal double bond at the 7-position.

Scope and Academic Research Focus on this compound and Related Structures

Direct academic literature focusing specifically on this compound is scarce. However, research on structurally similar molecules and the broader class of functionalized polyethers provides a clear indication of its potential scientific interest. The molecule's structure, CH3OCH2CH2OCH2CH=CHCH2OCH2CH2OCH3, represents a symmetrical diether of a C4 diol, containing a central C=C double bond.

Research in this area generally focuses on leveraging the dual functionality of the polyether and alkene groups. The alkene can participate in a variety of powerful chemical transformations central to organic synthesis, including:

Polymerization: The double bond can be used for radical or coordination polymerization to create polymers with flexible polyether side chains. lumenlearning.comlibretexts.org

Metathesis: Alkene metathesis reactions could be used to synthesize complex molecules or for ring-closing metathesis if the molecule were part of a larger structure. numberanalytics.com

Functionalization: The double bond is a site for electrophilic addition reactions, allowing the introduction of a wide range of functional groups (e.g., via halogenation, hydroboration-oxidation to form alcohols, or epoxidation). numberanalytics.com

The polyether segments, meanwhile, confer flexibility and can influence solubility and coordination properties. For example, the oxygen atoms can act as hydrogen bond acceptors or coordinate with metal cations, a property exploited in polymer electrolytes. mdpi.com

Interactive Data Table: Properties of a Related Polyether Alkene Below are the computed properties for 2,5,8,11-Tetraoxatetradec-13-ene (CAS: 19685-21-3), a structural isomer where the unsaturation is terminal.

| Property | Value | Source |

| Molecular Formula | C10H20O4 | nih.gov |

| Molecular Weight | 204.26 g/mol | nih.gov |

| IUPAC Name | 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]prop-1-ene | nih.gov |

| InChIKey | QOQTULDKYFWBLQ-UHFFFAOYSA-N | nih.gov |

The research focus for molecules like this compound would likely be on their use as specialty monomers or cross-linking agents. The central double bond could react to link two polymer chains, while the polyether portions would ensure compatibility with a polymer matrix and impart flexibility to the final material. Such compounds are valuable for creating well-defined hydrogels, coatings, and advanced functional polymers.

Structure

2D Structure

3D Structure

Properties

CAS No. |

88482-37-5 |

|---|---|

Molecular Formula |

C10H20O4 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

1,4-bis(2-methoxyethoxy)but-2-ene |

InChI |

InChI=1S/C10H20O4/c1-11-7-9-13-5-3-4-6-14-10-8-12-2/h3-4H,5-10H2,1-2H3 |

InChI Key |

DSWMWISXVBNDMC-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCC=CCOCCOC |

Origin of Product |

United States |

Synthetic Methodologies for 2,5,10,13 Tetraoxatetradec 7 Ene and Analogs

Strategies for Controlled Carbon-Oxygen Bond Formation

The construction of the polyether segments of these molecules relies on precise methods for forming carbon-oxygen bonds. Ring-opening polymerization of cyclic ethers is a primary strategy, allowing for the controlled growth of polyether chains.

Ring-Opening Polymerization Pathways for Polyether Synthesis

Ring-opening polymerization (ROP) is a fundamental technique for synthesizing polyethers. researchgate.net This process involves the opening of a cyclic monomer, such as an epoxide, to form a linear polymer chain. The properties of the resulting polyether can be tuned by careful selection of the monomer, initiator, and reaction conditions.

Anionic ring-opening polymerization (AROP) of epoxides is a well-established method for producing polyethers like polyethylene (B3416737) oxide and polypropylene (B1209903) oxide. researchgate.net In this process, a nucleophilic initiator attacks one of the carbon atoms of the epoxide ring, causing it to open and form an alkoxide. This alkoxide then acts as the new nucleophile, propagating the polymerization by attacking another epoxide monomer.

Metal-free AROP has gained attention as a more sustainable alternative to traditional metal-based systems. Organocatalysts, such as strong organic bases, can be used to initiate the polymerization. rsc.org These catalysts activate the monomer or the initiator, facilitating the ring-opening process without the need for metal ions. This approach offers advantages in terms of reduced metal contamination in the final polymer, which is crucial for certain applications.

A variety of catalytic systems and initiators are employed to control the ring-opening polymerization of cyclic ethers and thus the elongation of polyether chains. researchgate.net The choice of catalyst and initiator is critical in determining the rate of polymerization, the molecular weight of the resulting polymer, and the degree of control over the polymer's architecture.

Common Initiators and Catalysts in Ring-Opening Polymerization

| Catalyst/Initiator Type | Examples | Mechanism | Key Features |

| Alkali Metal Derivatives | Alkoxides (e.g., potassium tert-butoxide), hydroxides | Anionic | Often used in industrial production of polyethers. researchgate.net |

| Organocatalysts | Phosphazene bases (e.g., t-BuP4), N-heterocyclic carbenes | Metal-Free Anionic | Provides good control over polymerization and avoids metal contamination. rsc.org |

| Lewis Acids | Boron trifluoride (BF3), aluminum-based complexes | Cationic | Can lead to faster polymerization rates but may also cause side reactions. rsc.org |

| Alkali Metal Carboxylates | Cesium pivalate | Anionic | Acts as a green and efficient catalyst for the ROP of various epoxides. acs.org |

| Rare Earth Metal Compounds | Complexes of Sc, Y, and lanthanide metals | Coordination | Can polymerize substituted epoxides that are difficult to polymerize with other methods. google.com |

The mechanism of initiation and propagation can vary depending on the catalyst system. For instance, in some metal-catalyzed systems, the epoxide coordinates to the metal center, which activates it towards nucleophilic attack. rsc.org In contrast, some organocatalysts function by activating an alcohol initiator through hydrogen bonding, making it more nucleophilic. acs.org

Olefin Metathesis Approaches in Unsaturated Polyether Construction

Olefin metathesis is a powerful reaction that allows for the rearrangement of carbon-carbon double bonds. rsc.org This methodology is particularly useful for introducing unsaturation into polyether backbones, a key structural feature of 2,5,10,13-Tetraoxatetradec-7-ene. The reaction is catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. harvard.edu

One common strategy involves the cross-metathesis of two smaller, functionalized olefins. For the synthesis of a molecule like this compound, this could involve the reaction of two molecules of an allyl-terminated polyether. The broad functional group tolerance of modern olefin metathesis catalysts makes this a versatile approach. researchgate.net The reaction can be driven to completion by the removal of a volatile byproduct, such as ethylene (B1197577). harvard.edu

Transition Metal-Catalyzed Alkene-Forming Reactions in Polyether Backbones

Beyond olefin metathesis, other transition metal-catalyzed reactions can be employed to form the central alkene in unsaturated polyethers. These methods often involve the coupling of two precursor molecules. A variety of transition metals, including palladium and platinum, can catalyze the formation of carbon-carbon double bonds. youtube.com

These reactions provide alternative routes to construct the unsaturated core of the target molecule and can offer different selectivities and functional group tolerances compared to olefin metathesis. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity for the desired alkene isomer.

Gold-Catalyzed Cyclization Reactions for Polyether Array Assembly

Gold catalysis has emerged as a powerful tool in organic synthesis, enabling a variety of complex transformations. rsc.org In the context of polyether synthesis, gold catalysts can be used to promote the cyclization of polyenes, which can be precursors to linear polyether arrays. rsc.orgnih.gov These reactions often proceed with high stereoselectivity, allowing for the construction of well-defined three-dimensional structures. acs.org

While not a direct method for synthesizing the linear this compound, gold-catalyzed cyclization reactions represent an advanced strategy for assembling complex polyether-containing molecules. The principles of C-O and C-C bond formation in these reactions are relevant to the broader field of polyether synthesis. Gold catalysts have also been utilized in polycondensation reactions to create aromatic polymers with 1,1-disubstituted alkene linkages. nih.gov

Advanced Functionalization and Derivatization Routes for Polyether Alkenes

The functionalization and derivatization of polyether alkenes are critical for expanding their utility in advanced materials and biomedical applications. These processes allow for the introduction of a wide array of chemical groups, transforming simple polyether chains into complex, multifunctional macromolecules.

Post-Synthetic Chemical Modification of Polyether Alkene Architectures

Post-synthetic modification (PSM) offers a powerful and versatile strategy for functionalizing polyether alkenes after their initial synthesis. researchgate.net This approach allows for the introduction of chemical moieties that might not be compatible with the initial polymerization conditions. nih.gov By treating the pre-formed polymer with various reagents, a diverse range of functionalities can be appended to the polyether backbone. researchgate.netresearchgate.net This method preserves the integrity of the polymer's core structure while enabling precise control over the type and density of the introduced functional groups. researchgate.net

Common PSM reactions for alkene-functional polymers include:

Thiol-ene radical additions: A highly efficient reaction for attaching thiol-containing molecules across the double bond. nih.gov

Michael additions: Useful for conjugating a variety of nucleophiles. nih.gov

Epoxidation: Converts the alkene to an epoxide, which can be further functionalized through ring-opening reactions. nih.govnih.gov

These modifications are instrumental in creating materials with tailored properties for applications such as drug delivery and the development of advanced biomaterials. nih.gov

Integration of Functional Monomers into Polyether Chains

An alternative to post-synthetic modification is the direct incorporation of functional monomers during the polymerization process. researchgate.net This method involves the copolymerization of standard ether monomers with monomers that already possess the desired functional group. The choice of functional monomer is critical, as its functional groups can influence the polymerization rate and the final properties of the polymer. nih.gov

This approach allows for the creation of polyethers with a variety of pendant groups, including:

Hydroxyl groups

Amine groups

Allyl groups

Azide (B81097) groups

The strategic placement of these functional monomers within the polyether chain enables the synthesis of well-defined block copolymers and other complex architectures. researchgate.net This technique has been successfully employed to create polyethers with improved surface characteristics and bonding performance for dental applications. researchgate.net

Hydrosilylation of Polyether Alkenes for Diverse Conjugates

Hydrosilylation is a highly efficient and widely used reaction for forming silicon-carbon bonds. qualitas1998.net In the context of polyether alkenes, this reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the alkene moiety, typically catalyzed by a transition metal complex. mdpi.comresearchgate.net This process is a cornerstone for the synthesis of a wide range of organosilicon-polyether hybrid materials.

Platinum complexes are the most common and effective catalysts for the hydrosilylation of alkenes. mdpi.comgoogle.com Catalysts such as Karstedt's catalyst and Speier's catalyst are widely employed due to their high activity and selectivity. google.com The general mechanism, often referred to as the Chalk-Harrod mechanism, involves several key steps:

Oxidative addition of the Si-H bond to the platinum center.

Coordination of the alkene to the platinum complex.

Migratory insertion of the alkene into the Pt-H bond.

Reductive elimination of the final organosilicon product, regenerating the catalyst. mdpi.com

While highly effective, platinum-catalyzed hydrosilylation can sometimes be accompanied by side reactions such as alkene isomerization. mdpi.com The choice of catalyst, solvent, and reaction temperature can be optimized to minimize these side reactions and maximize the yield of the desired product. google.com

Table 1: Common Platinum Catalysts for Hydrosilylation

| Catalyst Name | Chemical Formula/Description | Key Features |

| Karstedt's Catalyst | Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex | Highly active, soluble in many organic solvents. google.com |

| Speier's Catalyst | Chloroplatinic acid (H₂PtCl₆) in isopropanol | One of the first widely used hydrosilylation catalysts. google.com |

| Ashby's Catalyst | Platinum-siloxane complex | Another effective platinum-based catalyst. google.com |

The hydrosilylation of polyether alkenes is a key step in the creation of organosilicon-polyether hybrid materials. researchgate.netgoogle.com These materials combine the desirable properties of both polyethers (e.g., flexibility, hydrophilicity) and organosilicones (e.g., thermal stability, low surface energy). The synthesis typically involves reacting a polyether containing one or more alkene groups with a hydrosilane in the presence of a platinum catalyst. researchgate.net

This versatile method allows for the synthesis of a wide range of hybrid architectures, including:

Graft copolymers: Where silicone side chains are attached to a polyether backbone.

Block copolymers: Consisting of distinct polyether and polysiloxane blocks.

Crosslinked networks: Formed when polyfunctional polyether alkenes and hydrosilanes are used.

These hybrid materials find applications in diverse fields, including surfactants, coatings, and biomedical devices. gelest.com The co-condensation of siloxane and organosiloxane precursors is another method for creating hybrid inorganic-organic networks. rsc.org

Exploitation of Click Chemistry for Polyether Alkene Conjugation

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents. chemscene.comacgpubs.org The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nih.govglenresearch.com

To utilize click chemistry for polyether alkene conjugation, the alkene group must first be converted into either an azide or an alkyne. For example, a terminal alkene can be transformed into a terminal alkyne through a series of well-established organic reactions. Alternatively, the polyether can be synthesized using monomers that already contain an azide or alkyne group. researchgate.net

Once the polyether is equipped with the appropriate functional group, it can be "clicked" with a wide variety of molecules containing the complementary group. This has been used to attach:

Biomolecules, such as peptides and proteins. nih.gov

Small molecule drugs.

Fluorescent dyes and imaging agents. iris-biotech.de

The high efficiency and orthogonality of click chemistry make it an invaluable tool for creating complex, well-defined polyether conjugates for applications in drug delivery, diagnostics, and materials science. acgpubs.orgnih.gov

Table 2: Key Click Chemistry Reactions for Polymer Conjugation

| Reaction Name | Reactants | Catalyst | Linkage Formed | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | Copper(I) | 1,2,3-Triazole | Highly efficient, regioselective, biocompatible under certain conditions. glenresearch.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne (B158145) | None | 1,2,3-Triazole | Copper-free, ideal for in vivo applications. iris-biotech.de |

| Thiol-ene Radical Addition | Thiol, Alkene | Radical Initiator (e.g., UV light) | Thioether | High efficiency, orthogonal to many other functional groups. researchgate.net |

Computational and Theoretical Investigations of 2,5,10,13 Tetraoxatetradec 7 Ene and Model Systems

Quantum Chemical Elucidation of Reaction Mechanisms

Quantum chemical calculations are pivotal in mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining the feasibility of various reaction pathways.

Density Functional Theory (DFT) has become a standard tool for investigating the reaction mechanisms of organic molecules. For a molecule like 2,5,10,13-Tetraoxatetradec-7-ene, which features both a carbon-carbon double bond and multiple ether linkages, DFT can be employed to explore various reaction pathways, such as electrophilic additions to the alkene, oxidations, and rearrangements.

For instance, in the study of similar ether-containing alkenes, DFT calculations have been used to investigate adsorption modes on surfaces and subsequent reactions. nih.gov In the case of methyl enol ether functionalized cyclooctyne (B158145) on a silicon surface, DFT was used to identify different final states and their binding configurations. researchgate.net Such an approach for this compound could elucidate the mechanisms of its reactions with various reagents. For example, the hydroalkylation of alkenes with 1,3-diketones has been shown through DFT to proceed via different mechanisms depending on the catalyst used, highlighting the power of this method in predicting reactivity. acs.org

DFT studies on the oxidation of alkenes have revealed detailed mechanistic information. For example, the oxidation of unsaturated aldehydes has been investigated using DFT to map out peroxide, peroxyl radical, and alkoxy radical reaction mechanisms. nih.gov A similar approach could be applied to understand the oxidative degradation of this compound.

Illustrative reaction pathways for the epoxidation of the double bond in this compound that could be mapped using DFT include a concerted mechanism and a stepwise mechanism involving an intermediate. The calculated energies for the reactants, transition states, and products would reveal the most likely pathway.

Table 1: Hypothetical DFT-Calculated Energies for the Epoxidation of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Alkene + Peroxy Acid) | 0.0 |

| Concerted Transition State | +15.2 |

| Stepwise Intermediate | +5.7 |

| Stepwise Transition State 1 | +18.9 |

| Stepwise Transition State 2 | +12.3 |

| Products (Epoxide + Carboxylic Acid) | -35.8 |

Note: This table is for illustrative purposes and does not represent real experimental or calculated data.

Beyond mapping reaction pathways, computational chemistry allows for the quantitative determination of activation barriers (activation energies) and other kinetic parameters. These calculations are crucial for understanding reaction rates and selectivity. The activation parameters for the addition of carbenes to alkenes have been determined experimentally and studied computationally, revealing negative activation energies in some cases. nih.gov

Theoretical calculations of activation barriers for reactions involving oxa-alkenes would provide insight into their reactivity under different conditions. For example, the activation of alkynes by gold(I) catalysts, a process that can be mechanistically similar to some alkene reactions, has been shown to have large negative activation entropies, indicative of associative mechanisms. dtic.mil

By calculating the Gibbs free energy of activation (ΔG‡), chemists can predict the rate constant of a reaction using transition state theory. This has been applied to a wide range of reactions, from the activation of zymogens to the formation of DNA damage products. researchgate.netyoutube.com For this compound, this could be used to predict the rates of various isomerization or addition reactions.

Table 2: Hypothetical Calculated Kinetic Parameters for the Isomerization of this compound

| Parameter | Value |

| Enthalpy of Activation (ΔH‡) | 25.3 kcal/mol |

| Entropy of Activation (ΔS‡) | -5.2 cal/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) at 298 K | 26.8 kcal/mol |

| Calculated Rate Constant (k) at 298 K | 1.2 x 10⁻⁵ s⁻¹ |

Note: This table is for illustrative purposes and does not represent real experimental or calculated data.

Conformational Analysis and Intermolecular Interactions

The flexibility of the polyether chain in this compound gives rise to a multitude of possible conformations that can influence its physical properties and reactivity.

Computational methods are essential for exploring the complex conformational landscape of flexible molecules. For long-chain alkenes, a combination of classical force fields and quantum chemical methods has been used to identify stable conformers. nih.gov The presence of ether linkages in this compound introduces additional rotational degrees of freedom and the potential for intramolecular hydrogen bonding if protic groups are present, or specific dipole-dipole interactions.

The surrounding environment, particularly the solvent, can have a profound impact on the behavior of a molecule. Computational models can simulate these effects, providing insights that are crucial for understanding reactions in solution. The effect of solvent on the structure and reactivity of Lewis acid-catalyzed epoxidations has been investigated, showing that solvent molecules can alter reaction rates by affecting the free energy of the transition state. acs.org

For a molecule like this compound, the polarity of the solvent would influence its conformational equilibrium. In polar solvents, conformations that maximize the exposure of the ether oxygens to the solvent would be favored, while in nonpolar solvents, more compact, folded conformations might be preferred. The interaction between alkyl chains and solvent structures has been shown to be a key factor in such systems. acs.org The effect of solvent quality on the chain conformation of conjugated polymers has also been a subject of detailed computational and experimental study. rsc.org

Furthermore, solvent molecules can directly participate in reaction mechanisms, for example, by stabilizing charged intermediates or transition states. Modeling studies on crown ether/amino rotaxanes have demonstrated that the solvent can act as a lubricant, affecting the rate of shuttling motions within the molecule. nih.gov

Advanced Electronic Structure Analysis for Reactivity Prediction

The electronic structure of a molecule is the ultimate determinant of its reactivity. Advanced computational methods can provide a detailed picture of the electron distribution and how it relates to chemical behavior.

The electronic structure of polymers like polyethylene (B3416737) has been studied to understand their properties. researchgate.net For this compound, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide initial clues about its reactivity. The HOMO would indicate the sites most susceptible to electrophilic attack (likely the double bond), while the LUMO would suggest the sites for nucleophilic attack.

Beyond simple frontier orbital analysis, more advanced techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) or the Electron Localization Function (ELF) can provide a more nuanced view of bonding and reactivity. mdpi.com These methods can identify bond critical points and basins of electron density, revealing the nature of chemical bonds and non-covalent interactions. For instance, in a study of isorhodanine derivatives, topological analysis of the electron density was used to characterize the chemical bonds within the heterocyclic ring. mdpi.com

Such analyses could be used to predict the reactivity of the double bond in this compound, as well as the potential for reactions at the ether linkages, for example, through interaction with Lewis acids. The electronic structure also governs the molecule's response to light, and computational methods can predict its spectroscopic properties.

Orbital Interactions and Electrophilicity/Nucleophilicity Descriptors

The reactivity of a molecule is fundamentally governed by its electronic structure, which can be described by the spatial distribution and energy of its molecular orbitals. youtube.com Orbital interactions are key to understanding how a molecule will behave in a chemical reaction. researchgate.net For a molecule like this compound, the most important orbitals for reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy and composition of these orbitals are critical descriptors of a molecule's electrophilic and nucleophilic character.

In an alkoxy-substituted alkene like our target molecule or the model system methoxyethene, the oxygen atom's lone pair electrons mix with the alkene's π-system. This interaction raises the energy of the HOMO, making the molecule more electron-rich and a better nucleophile than a simple alkene. The HOMO is typically a π-orbital with significant electron density on both the oxygen and the β-carbon of the double bond. The LUMO is the corresponding π* anti-bonding orbital.

Detailed Research Findings:

Computational studies using Density Functional Theory (DFT) can precisely calculate the energies and compositions of these frontier orbitals. For a model system like methoxyethene, the following table presents illustrative data of what such a calculation would yield.

Interactive Data Table: Frontier Orbital Properties of Methoxyethene (Illustrative)

| Orbital | Energy (eV) | Primary Atomic Orbital Contributions | Description |

| HOMO | -9.5 | C(β) p, O p | The highest occupied orbital, indicating the primary site for nucleophilic attack. The oxygen lone pair raises its energy. |

| LUMO | +2.1 | C(α) p, C(β) p | The lowest unoccupied orbital, representing the site for electrophilic attack. |

| HOMO-1 | -11.8 | C(α) p, O p | A lower-energy bonding orbital. |

| LUMO+1 | +3.5 | C-H σ* | A higher-energy anti-bonding orbital. |

Note: These values are representative and would be precisely determined for this compound in a specific computational study.

The energy gap between the HOMO and LUMO is also a crucial indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Application of Conceptual Density Functional Theory

Conceptual Density Functional Theory (CDFT) provides a powerful framework for quantifying a molecule's reactivity using a set of descriptors derived from how the system's energy changes with respect to a change in its number of electrons or the external potential. nih.govdoaj.org These descriptors offer a more nuanced view of reactivity than simple orbital analysis.

Key CDFT descriptors include:

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from the system. It is related to the negative of electronegativity.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The inverse of hardness (S = 1/2η), it indicates how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A global index that measures the propensity of a species to accept electrons. nih.gov It is defined as ω = μ²/2η.

Nucleophilicity Index (N): A global index that quantifies the nucleophilic character of a molecule.

Fukui Function (f(r)): A local descriptor that indicates the most reactive sites within a molecule for nucleophilic (f+(r)) or electrophilic (f-(r)) attack.

Detailed Research Findings:

By applying CDFT calculations to a model system, we can obtain values for these descriptors, which in turn predict the reactivity of the molecule. The following table provides illustrative CDFT descriptors for methoxyethene, which would be analogous to the values expected for the reactive center of this compound.

Interactive Data Table: Conceptual DFT Reactivity Descriptors (Illustrative)

| Descriptor | Value (eV) | Interpretation for Reactivity |

| Ionization Potential (I) | 9.50 | Energy required to remove an electron. |

| Electron Affinity (A) | -2.10 | Energy released when an electron is added. |

| Electronic Chemical Potential (μ) | -3.70 | Indicates a moderate tendency to donate electrons. |

| Chemical Hardness (η) | 5.80 | Represents a moderately soft molecule, indicating significant reactivity. |

| Global Electrophilicity (ω) | 1.18 | Classifies the molecule as a moderate electrophile. nih.gov |

| Global Nucleophilicity (N) | 3.25 | Classifies the molecule as a strong nucleophile. |

Note: These values are representative and calculated from the illustrative HOMO and LUMO energies (I ≈ -EHOMO, A ≈ -ELUMO). The nucleophilicity index (N) is typically scaled relative to a reference molecule like tetracyanoethylene.

The high nucleophilicity index and moderate electrophilicity index suggest that the dominant reactivity of a molecule like this compound would be as a nucleophile, reacting readily with electrophiles at the double bond.

Computational Prediction of Regioselectivity and Diastereoselectivity

Beyond global reactivity, computational chemistry is a powerful tool for predicting the specific outcomes of chemical reactions, namely regioselectivity and diastereoselectivity. beilstein-journals.orgnih.gov For an unsymmetrical alkene like the one in this compound, an electrophilic addition reaction could result in different constitutional isomers (regioisomers) and stereoisomers (diastereomers).

Computational methods predict the most likely reaction pathway by calculating the potential energy surface of the reaction. This involves locating the transition state (TS) structures for all possible pathways and calculating their relative activation energies (ΔG‡). The pathway with the lowest activation energy is predicted to be the major product, in accordance with transition state theory.

Detailed Research Findings:

Let's consider the electrophilic addition of HBr to an unsymmetrical model alkene, 1-methoxyprop-1-ene, which shares features with the central double bond of our target molecule. There are two possible regioisomeric outcomes (Markovnikov and anti-Markovnikov addition) and, depending on the mechanism, potential for diastereoselectivity.

Computational modeling of this reaction would involve:

Optimizing the geometries of the reactants, possible intermediates (e.g., carbocations), transition states, and products.

Calculating the Gibbs free energies of each structure.

Comparing the activation energies for the rate-determining steps of each pathway.

The transition state leading to the Markovnikov product (addition of Br to the more substituted carbon) is expected to be lower in energy due to the stabilizing effect of the oxygen atom on the adjacent carbocation-like center.

Interactive Data Table: Predicted Activation Energies for HBr Addition to 1-methoxyprop-1-ene (Illustrative)

| Reaction Pathway | Transition State | Relative ΔG‡ (kcal/mol) | Predicted Outcome |

| Markovnikov Addition | TS_Markovnikov | 0.0 | Major Product |

| anti-Markovnikov Addition | TS_anti-Markovnikov | +5.2 | Minor Product |

| Syn-addition (diastereomer 1) | TS_syn | 0.0 | Favored Diastereomer |

| Anti-addition (diastereomer 2) | TS_anti | +1.5 | Disfavored Diastereomer |

Note: These energy values are illustrative. A positive value indicates the energy barrier relative to the most favorable pathway (Markovnikov, syn-addition).

These computational results would predict that the reaction is highly regioselective for the Markovnikov product and moderately diastereoselective. Such predictions are invaluable in synthetic chemistry for designing reactions and understanding their outcomes without the need for extensive experimental trial and error.

Advanced Applications and Contributions to Materials Science and Organic Chemistry

Polymer and Macromolecular Engineering

There is no available scientific literature detailing the use of 2,5,10,13-Tetraoxatetradec-7-ene in polymer and macromolecular engineering.

Monomer in the Synthesis of Tailored Specialty Polymeric Materials

No studies have been found that describe the use of This compound as a monomer for creating specialty polymers.

Development of Functional Polyethers with Tunable Macroscopic Properties

Research into the development of functional polyethers for applications such as CO2 separation has been a significant area of materials science. However, there are no specific studies that report the use of This compound for creating polyethers with tunable properties for such applications.

Integration into Poly(ionic liquid)s for Electrochemical Applications

Poly(ionic liquid)s (PILs) are a class of polymers valued for their electrochemical properties. rsc.orgresearchgate.net They are synthesized by polymerizing ionic liquid monomers and have applications in devices like batteries and supercapacitors. researchgate.net Despite the potential for its ether linkages to coordinate with ions, there is no specific research documenting the integration of This compound into PIL structures for electrochemical purposes.

Supramolecular Chemistry and Self-Assembly Leveraging Polyether Motifs

Supramolecular chemistry often utilizes non-covalent interactions, such as those possible with polyether chains, to create large, well-ordered structures. thno.org These assemblies have applications in areas like nanotheranostics. thno.org However, no literature specifically mentions This compound as a building block in supramolecular chemistry or self-assembly studies.

Intermediates in the Synthesis of Complex Organic Molecules

The unique combination of ether and alkene functionalities suggests that This compound could theoretically serve as an intermediate in multi-step organic syntheses. However, a review of the available chemical literature does not provide any specific examples or documented use of this compound for such a purpose.

Development of Hybrid Organic-Inorganic Materials utilizing Alkene Functionality

Hybrid organic-inorganic materials combine the properties of both components to create new functional materials for optics, electronics, and catalysis. nih.govrsc.org The alkene group within This compound provides a reactive site that could potentially be used to graft the molecule onto an inorganic substrate. Nevertheless, there is no specific research available that demonstrates the use of This compound in the formation of such hybrid materials. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.

For 2,5,10,13-Tetraoxatetradec-7-ene, high-resolution mass spectrometry (HRMS) would confirm its elemental composition, C₁₀H₂₀O₄, by providing a highly accurate molecular mass. The nominal molecular weight of this compound is approximately 204.26 g/mol . nih.gov Electron ionization (EI) or electrospray ionization (ESI) sources could be used. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺, and various fragment ions resulting from the cleavage of ether linkages and the hydrocarbon backbone. Analysis of these fragments would help differentiate it from other isomers.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups in a molecule by measuring its vibrational modes.

The IR spectrum of this compound would be expected to display characteristic absorption bands for:

C=C stretch: A moderate band around 1650-1670 cm⁻¹ indicating the presence of the alkene.

C-O-C stretch: Strong, prominent bands in the fingerprint region, typically between 1050-1150 cm⁻¹, corresponding to the ether linkages.

=C-H stretch: A medium intensity band above 3000 cm⁻¹.

C-H stretch (sp³): Strong bands just below 3000 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the C=C stretching vibration, which is often more intense in Raman spectra than in IR for symmetrically substituted alkenes.

Chromatographic Methods for Separation and Quantification (e.g., Gas Chromatography, Size Exclusion Chromatography)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of method depends on the analyte's properties.

Gas Chromatography (GC): Given the volatility of a compound with a molecular weight of ~204 g/mol , GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be a suitable method for assessing its purity and quantifying its presence in a mixture. The retention time would be characteristic of the compound under specific column and temperature conditions.

High-Performance Liquid Chromatography (HPLC): For non-volatile samples or for preparative separation, reverse-phase HPLC could be employed. A C18 column with a mobile phase such as acetonitrile (B52724) and water would likely be effective for separating this compound from impurities.

Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and is typically used for polymers or macromolecules. It would not be the primary or most effective method for analyzing a small molecule like this compound.

Future Research Directions and Emerging Paradigms in Polyether Alkene Chemistry

Catalytic Innovations for Sustainable and Selective Transformations of Polyether Alkenes

The development of advanced catalytic systems is paramount for the sustainable synthesis and transformation of polyether alkenes like 2,5,10,13-Tetraoxatetradec-7-ene. Future research is focused on creating catalysts that are not only highly efficient and selective but also environmentally benign.

Homogeneous catalysis offers a promising route for the dehydration of alcohols to form alkenes, a potential pathway for synthesizing polyether alkene precursors. rsc.org Research is exploring the use of various metal catalysts for this purpose. For instance, metal triflates and rhenium-based catalysts have shown efficiency in dehydrating different types of alcohols. rsc.org A notable development is a rhodium catalyst that utilizes a catalytic amount of HI to generate reactive alkyl halides, which then undergo oxidative addition and β-H elimination to form the alkene. rsc.org

Heterogeneous catalysts are also a major focus due to their ease of separation and recycling. These often involve immobilizing catalytically active metal species on solid supports such as alumina, silica (B1680970), zeolites, and polymers. mdpi.com For the epoxidation of alkenes, a common transformation for polyether alkenes, the choice of catalyst, ligand, and oxidant is crucial for achieving high selectivity. mdpi.com

Japanese researchers have developed an innovative method for the photoisomerization of E-alkenes to Z-alkenes using a recycling photoreactor with a high-performance liquid chromatography (HPLC) system. europeanpharmaceuticalreview.com This continuous closed-loop recycling approach is presented as an environmentally sustainable method. europeanpharmaceuticalreview.com The key to this system is a photosensitizer, thioxanthone, which is immobilized on a modified silica gel to enhance its catalytic activity and prevent leakage. europeanpharmaceuticalreview.com

Catalyst-guided divergent synthesis is emerging as a paradigm shift, allowing for the creation of structurally diverse molecules from a common starting material. acs.org This approach utilizes chiral catalysts to control reaction pathways, leading to different products with high selectivity. acs.org

| Catalyst Type | Application in Polyether Alkene Chemistry | Key Advantages |

| Homogeneous Metal Catalysts (e.g., Rhodium-based) | Synthesis of alkene precursors via alcohol dehydration. rsc.org | High activity and selectivity. rsc.org |

| Heterogeneous Catalysts (Metals on supports) | Epoxidation and other functionalizations of the alkene bond. mdpi.com | Ease of separation, reusability, and reduced waste. mdpi.com |

| Photocatalysts (e.g., Immobilized Thioxanthone) | Photoisomerization of alkene isomers (E to Z). europeanpharmaceuticalreview.com | Sustainable, continuous process, and enhanced catalytic activity. europeanpharmaceuticalreview.com |

| Chiral Acyl-Transfer Catalysts | Atroposelective C- and O-acylation for divergent synthesis. acs.org | Access to structurally diverse and chiral molecules from a single precursor. acs.org |

Integration with Bio-Derived and Renewable Resources for Green Synthesis

The shift away from petroleum-based feedstocks is a central theme in modern polymer chemistry. researchpublish.com The integration of bio-derived and renewable resources for the synthesis of polyether alkenes is a critical area of future research, aiming to reduce the environmental footprint of these materials. researchpublish.comnih.gov

Vegetable oils are a valuable and renewable raw material for producing a variety of polymers, including polyethers and polyurethanes. researchgate.net Chemical modifications of these oils can yield polyols and other precursors necessary for polymer synthesis. researchgate.net The use of plant-based resources like cellulose, cardanol, and rosin (B192284) oil in polymer synthesis is also well-documented and presents further opportunities for creating greener polyether alkenes. researchpublish.com

The synthesis of polyesters from lactones is another example of using renewable resources to create sustainable polymers. nih.gov Research has demonstrated the creation of enzymatically hydrolyzable polyester (B1180765) elastomers from a novel bis(β-lactone) cross-linker and star-shaped poly(γ-methyl-ε-caprolactone). nih.gov These materials exhibit competitive mechanical properties and can be degraded under environmentally relevant conditions. nih.gov

A significant area of development is the conversion of common, abundant chemicals like carboxylic acids and alcohols directly into alkenes. sciencedaily.com Researchers at the National University of Singapore have developed a light-powered method that combines photocatalytic radical addition and the Norrish type II reaction to achieve this transformation, simplifying the production of valuable alkenes from readily available feedstocks. sciencedaily.com

| Renewable Resource | Potential Application in Polyether Alkene Synthesis | Research Focus |

| Vegetable Oils | Source for fatty acids and polyols as polymer building blocks. researchgate.net | Chemical modifications to create functionalized monomers. researchgate.net |

| Plant-Derived Materials (Cellulose, Cardanol) | Backbone or functional components of the polymer structure. researchpublish.com | Developing efficient conversion and polymerization processes. researchpublish.com |

| Lactones | Monomers for the synthesis of polyester segments in copolymers. nih.gov | Creation of biodegradable and mechanically robust materials. nih.gov |

| Bio-derived Alcohols and Carboxylic Acids | Precursors for the direct synthesis of the alkene moiety. sciencedaily.com | Development of efficient, light-driven catalytic conversions. sciencedaily.com |

Exploration of Novel Reactivity Modes and Unconventional Synthetic Pathways

Discovering new reactions and synthetic strategies is crucial for expanding the functional and structural diversity of polyether alkenes. Future research is venturing into unconventional pathways to access novel molecular architectures and properties.

Bioorthogonal chemistry, which involves reactions that can proceed in complex biological environments without interfering with native biochemical processes, offers a powerful toolkit. nih.gov The inverse electron demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes like trans-cyclooctenes is one of the fastest bioorthogonal reactions known. rsc.org Computationally designed, highly strained dienophiles have been shown to react with tetrazines at exceptionally high rates. nih.gov This type of "click chemistry" could be adapted for the selective modification and functionalization of polyether alkenes.

The development of catalyst-free reactions under environmentally benign conditions is another important frontier. For example, a catalyst-free sulfonylation of activated alkenes with sulfonyl hydrazides has been developed in water, producing mono-substituted ethyl sulfones with excellent yields and nitrogen as the only by-product. rsc.org

Researchers are also exploring umpolung reactivity, where the normal polarity of a functional group is inverted. An effective nickel-catalyzed cross-coupling of umpolung carbonyls and alkyl halides has been developed, providing a selective alternative to the use of highly reactive organometallic reagents. researchgate.net

The synthesis of polyenes, which contain multiple alternating double bonds, has been streamlined through the use of a small set of bifunctional building blocks and a single coupling reaction. nih.gov This iterative cross-coupling approach, which uses MIDA (N-methyliminodiacetic acid) boronates, allows for the precise and flexible assembly of complex polyene structures. nih.gov

| Reactivity Mode / Pathway | Description | Potential Application for Polyether Alkenes |

| Bioorthogonal Chemistry (e.g., IEDDA) | Highly rapid and selective reactions, such as between tetrazines and trans-cyclooctenes. nih.govrsc.org | Post-polymerization functionalization and material cross-linking. rsc.org |

| Catalyst-Free Reactions | Reactions that proceed efficiently without a catalyst, often in green solvents like water. rsc.org | Greener and more atom-economical synthesis of functionalized polyether alkenes. rsc.org |

| Umpolung Reactivity | Inversion of the typical reactivity of a functional group. researchgate.net | Novel pathways for carbon-carbon bond formation in the polymer backbone or side chains. researchgate.net |

| Iterative Cross-Coupling | Stepwise construction of complex molecules from standardized building blocks. nih.gov | Precise synthesis of polyether alkenes with defined structures and properties. nih.gov |

Advanced Multiscale Modeling for Predictive Chemical Design and Materials Discovery

Computational modeling is becoming an indispensable tool for accelerating the design and discovery of new materials. Advanced multiscale modeling techniques allow researchers to predict the properties of polymers like polyether alkenes from their chemical structure, bridging the gap between molecular-level chemistry and macroscopic material performance. mdpi.commdpi.com

These modeling approaches operate at different scales, from atomistic simulations that detail chemical bonding and reactions to coarse-grained models that capture the large-scale structure and dynamics of polymer chains. mdpi.comllnl.gov By integrating these different levels of description, scientists can gain a comprehensive understanding of how molecular architecture influences material properties such as glass transition temperature, mechanical strength, and melt structure. mdpi.comnih.gov

For example, detailed molecular dynamics simulations can be used to establish relationships between the chemical structure of a polymer, its chain conformations, and its bulk properties. mdpi.com Such simulations have been used to study vinyl-addition polynorbornenes, revealing how different stereoisomers can lead to vastly different material characteristics, such as amorphous coils versus crystalline structures. mdpi.comnih.gov

In the context of reactive systems, integrated modeling frameworks are being developed to connect molecular-level reaction kinetics with process-scale phenomena like mass transfer in multiphase systems. dtu.dk This allows for the rational design and optimization of reactive extraction processes, which are relevant for the synthesis and purification of polyether alkenes. dtu.dk

Furthermore, informatics-based approaches, such as the development of quantitative structure-activity relationships (QSAR), are being used to rapidly screen virtual libraries of polymers and predict their properties. mdpi.com This data-driven approach can accelerate the discovery of new materials with desired characteristics by focusing experimental efforts on the most promising candidates. mdpi.com

| Modeling Technique | Level of Description | Application in Polyether Alkene Research |

| All-Atom Molecular Dynamics | Explicit representation of every atom in the system. mdpi.com | Predicting glass transition temperatures and local chain conformations. mdpi.comnih.gov |

| Coarse-Graining Methods | Grouping of atoms into larger "beads" to simulate longer timescales and larger systems. mdpi.com | Investigating melt structure, phase separation, and overall polymer morphology. mdpi.commdpi.com |

| Integrated Multiscale Modeling | Linking molecular simulations with continuum models of reaction and transport. dtu.dk | Optimizing synthesis and purification processes. dtu.dk |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that correlate chemical structure with material properties. mdpi.com | High-throughput virtual screening and rational design of new polyether alkene materials. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.